molecular formula C7H15Cl2F3N2 B6272300 1-methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, Mixture of diastereomers CAS No. 1955558-12-9

1-methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, Mixture of diastereomers

Cat. No.: B6272300
CAS No.: 1955558-12-9
M. Wt: 255.11 g/mol
InChI Key: ANFVEUWDNSWIRV-UHFFFAOYSA-N
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Description

1-Methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a methyl group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The presence of the trifluoromethyl group significantly influences the compound's chemical and physical properties, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common approach is to start with a suitable piperidine derivative and perform a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the trifluoromethylated intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide or sulfoxide derivatives.

  • Reduction: Reduction reactions can be used to convert the trifluoromethyl group into a less electronegative group, such as a methyl group.

  • Substitution: Substitution reactions can introduce different functional groups at the piperidine ring, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and peracids.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: N-oxide derivatives, sulfoxides, and sulfones.

  • Reduction Products: Methylated derivatives.

  • Substitution Products: A wide range of functionalized piperidines.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a building block for bioactive molecules, potentially influencing biological processes.

  • Medicine: The compound and its derivatives may be explored for their therapeutic potential in treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

  • Trifluoromethylated Piperidines: Other piperidines with trifluoromethyl groups at different positions.

  • Methylated Piperidines: Piperidines with methyl groups at various positions.

  • Fluorinated Piperidines: Piperidines with other fluorinated substituents.

Uniqueness: 1-methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both a trifluoromethyl group and a methyl group on the piperidine ring provides unique steric and electronic properties that can be leveraged in various applications.

Properties

CAS No.

1955558-12-9

Molecular Formula

C7H15Cl2F3N2

Molecular Weight

255.11 g/mol

IUPAC Name

1-methyl-6-(trifluoromethyl)piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H13F3N2.2ClH/c1-12-4-5(11)2-3-6(12)7(8,9)10;;/h5-6H,2-4,11H2,1H3;2*1H

InChI Key

ANFVEUWDNSWIRV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1C(F)(F)F)N.Cl.Cl

Purity

95

Origin of Product

United States

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